2,3-Dimethoxybenzoyl chloride

Catalog No.
S755811
CAS No.
7169-06-4
M.F
C9H9ClO3
M. Wt
200.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxybenzoyl chloride

CAS Number

7169-06-4

Product Name

2,3-Dimethoxybenzoyl chloride

IUPAC Name

2,3-dimethoxybenzoyl chloride

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

InChI

InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3

InChI Key

JQNBCSPQVSUBSR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)Cl

Synthesis of Benzamide Compounds

Antioxidant and Antibacterial Activities

Drug Discovery

Development of Anti-Inflammatory Agents

Creation of Anti-Microbial Agents

Anti-Fungal Applications

Scientific Field: Mycology

Application Summary: The compound is a precursor in the synthesis of molecules with potential anti-fungal applications.

Methods of Application: Derivatives are synthesized and tested against various fungal strains to evaluate their efficacy .

Results: Some synthesized compounds have shown effective anti-fungal activities, indicating their use in treating fungal infections .

Anti-HSV (Herpes Simplex Virus) Agents

Scientific Field: Virology

Application Summary: 2,3-Dimethoxybenzoyl chloride is used to create compounds that may serve as agents against the herpes simplex virus.

Methods of Application: The derivatives are tested for their ability to inhibit the replication of the herpes simplex virus in vitro .

Results: Certain compounds have displayed inhibitory effects on the virus, offering a pathway for the development of anti-HSV medications .

Analgesic Drug Development

Scientific Field: Neuropharmacology

Application Summary: The synthesis of analgesic drugs can involve the use of 2,3-Dimethoxybenzoyl chloride as a starting material.

Methods of Application: Benzamide derivatives are created and their pain-relieving properties are assessed through animal models and receptor binding studies .

Results: Promising analgesic effects have been observed, which could contribute to the creation of new pain management therapies .

Anti-Platelet Activity

Scientific Field: Hematology

Application Summary: Compounds synthesized from 2,3-Dimethoxybenzoyl chloride are evaluated for their potential to inhibit platelet aggregation.

Methods of Application: The anti-platelet activity of these compounds is measured using standard in vitro assays .

Results: Some derivatives have shown anti-platelet activity, which may be beneficial in the development of treatments for thrombotic disorders .

Synthesis of Chromenoflavone

Scientific Field: Organic Synthesis and Pharmacognosy

Application Summary: 2,3-Dimethoxybenzoyl chloride is used in the synthesis of chromenoflavone, a compound with potential pharmacological properties.

Methods of Application: The synthesis involves the reaction of 2,3-Dimethoxybenzoyl chloride with suitable starting materials to form chromenoflavone derivatives .

Results: The chromenoflavone derivatives are then tested for their biological activities, which may include antioxidant, anti-inflammatory, or anticancer properties .

Preparation of Cycloartocarpesin Trimethyl Ether

Scientific Field: Natural Product Chemistry

Application Summary: This application involves the use of 2,3-Dimethoxybenzoyl chloride in the preparation of cycloartocarpesin trimethyl ether, a derivative of a natural product.

Methods of Application: The compound is synthesized through a series of chemical reactions starting with 2,3-Dimethoxybenzoyl chloride as a reagent .

Results: The synthesized compound could have various applications, including the study of its biological activities and potential as a therapeutic agent .

Development of Juvenile Hyperactivity Treatment

Scientific Field: Neuropsychopharmacology

Application Summary: Benzamide derivatives from 2,3-Dimethoxybenzoyl chloride are explored for their potential in treating juvenile hyperactivity disorders.

Methods of Application: The derivatives are synthesized and subjected to pharmacological testing in animal models to evaluate their efficacy in reducing hyperactivity symptoms .

Results: Promising compounds may proceed to clinical trials to assess their safety and effectiveness in treating hyperactivity disorders .

Anti-Tumour Drug Synthesis

Scientific Field: Oncology and Medicinal Chemistry

Application Summary: 2,3-Dimethoxybenzoyl chloride serves as a precursor in the synthesis of anti-tumour agents.

Methods of Application: The compound is used to create benzamide derivatives that are tested for their ability to inhibit tumour growth in vitro and in vivo .

Results: Some derivatives have shown potential as anti-tumour agents, warranting further investigation into their mechanism of action and therapeutic potential .

Hypercholesterolemia Drug Development

Scientific Field: Cardiovascular Pharmacology

Application Summary: The synthesis of drugs aimed at treating hypercholesterolemia may involve the use of 2,3-Dimethoxybenzoyl chloride.

Methods of Application: Derivatives are created and tested for their lipid-lowering effects in preclinical models .

Results: Compounds that demonstrate significant cholesterol-lowering activity could be developed into drugs for managing hypercholesterolemia .

Sorafenib and Lipitor Analogues

Scientific Field: Pharmaceutical Chemistry

Application Summary: 2,3-Dimethoxybenzoyl chloride is used to synthesize analogues of known drugs like Sorafenib and Lipitor.

Methods of Application: Chemical modifications of the benzamide structure are performed to create analogues with potentially improved efficacy or reduced side effects .

Results: The analogues are evaluated for their pharmacological properties and compared to the original drugs to determine any advantages they may offer .

2,3-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. It is classified as a benzoyl chloride derivative, characterized by the presence of two methoxy groups at the 2 and 3 positions on the benzene ring. This compound is notable for its high reactivity due to the acyl chloride functional group, making it a valuable intermediate in organic synthesis.

2,3-Dimethoxybenzoyl chloride is likely to possess similar hazards as other aromatic acyl chlorides. These include:

  • Corrosive:** Can cause severe skin burns and eye damage [].
  • Lachrymator:** Can irritate the respiratory system and cause tearing [].
  • Reacts with water to release hydrochloric acid fumes [].

  • Nucleophilic Acyl Substitution: The compound reacts readily with nucleophiles such as amines to form amides. This reaction is crucial for synthesizing various pharmaceutical compounds.
  • Hydrolysis: Upon exposure to water, it hydrolyzes to yield 2,3-dimethoxybenzoic acid, which can be further utilized in synthetic applications.
  • Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride, facilitating further chemical transformations .

Common Reagents and Conditions

  • Thionyl Chloride: Employed in the preparation of 2,3-dimethoxybenzoyl chloride from 2,3-dimethoxybenzoic acid.
  • Aniline Derivatives: Used in substitution reactions to produce amides.
  • Lithium Aluminum Hydride: Utilized in reduction reactions .

The synthesis of 2,3-dimethoxybenzoyl chloride typically involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride in the presence of a catalyst like N,N-dimethylformamide. The reaction is conducted under reflux conditions to ensure complete conversion to the acyl chloride.

Industrial Production

In industrial settings, similar methods are employed but scaled up for higher yields and purity. The process involves precise control of reaction conditions and often utilizes large reactors .

2,3-Dimethoxybenzoyl chloride serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It is used as a precursor for various bioactive compounds.
  • Production of Sequestering Agents: The compound is utilized in the synthesis of catechol moieties that effectively chelate metal ions, including actinides like plutonium .
  • Organic Synthesis: It plays a role in forming complex organic molecules through nucleophilic substitution reactions.

Several compounds share structural similarities with 2,3-dimethoxybenzoyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2,4-Dimethoxybenzoyl ChlorideMethoxy groups at positions 2 and 4Different reactivity profile due to methoxy positioning
3,5-Dimethoxybenzoyl ChlorideMethoxy groups at positions 3 and 5Variation in steric effects influencing reactivity
Benzoyl ChlorideNo methoxy groupsMore reactive due to lack of electron-donating groups

The unique positioning of the methoxy groups in 2,3-dimethoxybenzoyl chloride affects its reactivity and suitability for specific synthetic applications compared to these similar compounds .

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

2,3-dimethoxybenzoyl chloride

Dates

Modify: 2023-08-15

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